![molecular formula C27H20N2O2S2 B12547037 2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole CAS No. 143582-38-1](/img/structure/B12547037.png)
2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities, including antibacterial, antitumor, antidepressant, antimicrobial, and anti-inflammatory properties . This compound features a unique structure with a benzenesulfonyl group, a pyridinyl group, and a phenylsulfanyl group attached to an indole core.
Métodos De Preparación
The synthesis of 2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole involves several steps. One common method includes the reaction of benzyl aryl ketones with bromomethyl indole in the presence of sodium hydride and dry dimethylformamide under nitrogen atmosphere . The reaction mixture is stirred at room temperature and then poured over crushed ice containing hydrochloric acid to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the benzenesulfonyl or pyridinyl groups can be replaced by other substituents.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dimethylformamide, dichloromethane, and ethanol. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and reaction time.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antibacterial, antitumor, and anti-inflammatory activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Mecanismo De Acción
The mechanism of action of 2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indole derivatives are known to intercalate between DNA base pairs, affecting DNA replication and transcription . The sulfonamide group may inhibit the growth of bacterial organisms by interfering with folic acid synthesis.
Comparación Con Compuestos Similares
2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole can be compared with other indole derivatives, such as:
3-[1-Benzenesulfonyl-3-phenylsulfanyl-1H-indol-2-yl]-1-[4-methyl/methoxyphenyl]-2-phenyl-propane-1-one: Similar structure but with different substituents on the indole ring.
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Contains a pyrrolo[2,3-b]pyridine core instead of an indole core.
1,4-Bis[2-(pyridin-4-yl)ethenyl]benzene: Features a bis(pyridin-4-yl)ethenyl group attached to a benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
143582-38-1 |
|---|---|
Fórmula molecular |
C27H20N2O2S2 |
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
2-[1-(benzenesulfonyl)-2-pyridin-3-ylethenyl]-3-phenylsulfanyl-1H-indole |
InChI |
InChI=1S/C27H20N2O2S2/c30-33(31,22-13-5-2-6-14-22)25(18-20-10-9-17-28-19-20)26-27(32-21-11-3-1-4-12-21)23-15-7-8-16-24(23)29-26/h1-19,29H |
Clave InChI |
LMMNTKPBPAXUDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=C(NC3=CC=CC=C32)C(=CC4=CN=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


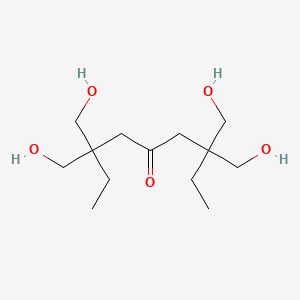
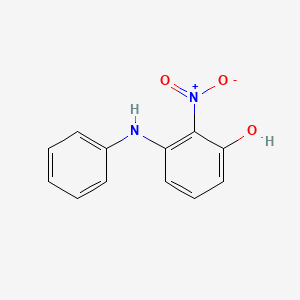
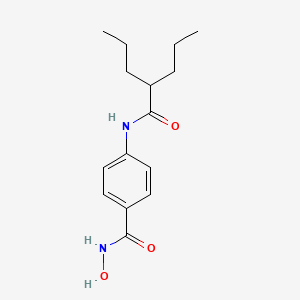
![8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12546988.png)
![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)
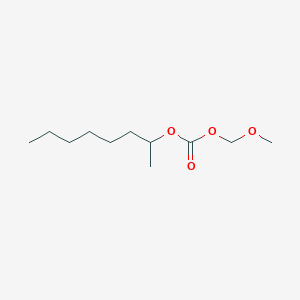
![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)
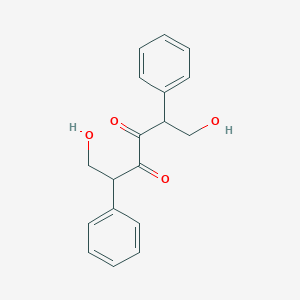

![5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine](/img/structure/B12547020.png)
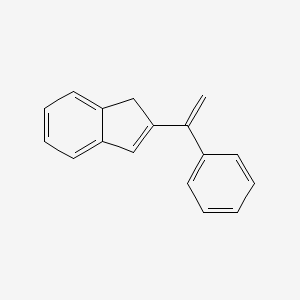
![3-{[(4-Fluorophenyl)tellanyl]methyl}-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12547033.png)

![3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B12547041.png)
